molecular formula C10H16O3 B1200660 Crocusatin K

Crocusatin K

Cat. No. B1200660
M. Wt: 184.23 g/mol
InChI Key: YDOIHIWSLMXTHV-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crocusatin K is a natural product found in Crocus sativus with data available.

Scientific Research Applications

  • Antityrosinase Activity : Crocusatin K has been found to exhibit significant antityrosinase activity, indicating its potential use in treatments related to pigmentation disorders or skin lightening. This activity is crucial in the context of melanin production in the skin (Li, Lee, & Wu, 2004).

  • Antioxidant Properties : Research has highlighted the effectiveness of Crocusatin K in scavenging radicals, specifically alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) radicals. This suggests its potential as an antioxidant, which could be valuable in combating oxidative stress related to various diseases (Li, Lee, & Wu, 2004).

  • Mechanism of Tyrosinase Inhibition : The study also discusses the mechanism of tyrosinase inhibition by Crocusatin K. Understanding this mechanism can provide insights into its potential therapeutic applications in areas where tyrosinase activity is a concern (Li, Lee, & Wu, 2004).

properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O3/c1-6-4-8(12)9(13)10(2,3)7(6)5-11/h5,8-9,12-13H,4H2,1-3H3/t8-,9+/m1/s1

InChI Key

YDOIHIWSLMXTHV-BDAKNGLRSA-N

Isomeric SMILES

CC1=C(C([C@H]([C@@H](C1)O)O)(C)C)C=O

SMILES

CC1=C(C(C(C(C1)O)O)(C)C)C=O

Canonical SMILES

CC1=C(C(C(C(C1)O)O)(C)C)C=O

synonyms

crocusatin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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